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molecular formula C15H14O2 B1267597 Ethyl biphenyl-4-carboxylate CAS No. 6301-56-0

Ethyl biphenyl-4-carboxylate

Cat. No. B1267597
M. Wt: 226.27 g/mol
InChI Key: FFQZMOHAQYZTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.03 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
906

Inputs

Step One
Name
substrate
Quantity
0.3 mmol
Type
reactant
Smiles
CCOC(=O)c1ccc(OC(=O)N(CC)CC)cc1
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
OB(O)c1ccccc1
Step Three
Name
PCy3
Quantity
0.03 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CCOC(=O)c2ccc(c1ccccc1)cc2
Measurements
Type Value Analysis
YIELD 80
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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